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Compound of Interest

Compound Name:
2-Hydroxy-3,5,5-trimethyl-2-

cyclohexen-1-one

CAS No.: 4883-60-7

Cat. No.: B1583961 Get Quote

Executive Summary & Mechanistic Rationale
This protocol details the Biphasic Oxidative Rearrangement of

-isophorone. While direct oxidation of isophorone often yields the 4-hydroxy or 4-keto
derivatives (via allylic oxidation), the selective installation of the hydroxyl group at the C2
position requires a regiospecific intermediate.

We utilize a nucleophilic epoxidation followed by an acid-catalyzed oxirane rearrangement.

This route ensures high regioselectivity (>95% 2-isomer) by leveraging the inherent polarity of

the enone system.

Reaction Pathway[1][2][3][4][5][6][7]
Phase I (Epoxidation): Nucleophilic attack of the hydroperoxide anion (

) on the electron-deficient

-carbon of isophorone, followed by ring closure to form Isophorone Oxide.

Phase II (Rearrangement): Acid-mediated opening of the epoxide ring, followed by

dehydration and keto-enol tautomerization to yield the stable

-diketone enol (2-hydroxyisophorone).
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Figure 1: Synthetic pathway transforming Isophorone to 2-Hydroxyisophorone via the epoxide

intermediate.

Materials & Reagents
Note: All reagents must be ACS grade or higher.

Reagent Specification Role Hazard Note

-Isophorone >97% Purity Starting Material Irritant

Hydrogen Peroxide 30% w/w (aq) Oxidant Corrosive / Oxidizer

Sodium Hydroxide 6N Solution Catalyst (Phase I) Corrosive

Methanol Anhydrous Solvent Flammable / Toxic

Sulfuric Acid 15% v/v (aq) Catalyst (Phase II) Corrosive

Magnesium Sulfate Anhydrous Drying Agent Irritant (Dust)

Diethyl Ether Stabilized Extraction Solvent Extremely Flammable

Experimental Protocol
Phase I: Synthesis of Isophorone Oxide
Objective: Selective formation of 2,3-epoxy-3,5,5-trimethylcyclohexanone.

Step-by-Step Methodology:

Reactor Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a

pressure-equalizing dropping funnel, and a low-temperature thermometer. Place the flask in

an ice-water bath.
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Solvation: Charge the flask with 55.2 g (0.40 mol) of Isophorone and 400 mL of Methanol.

Oxidant Addition: Add 115 mL (1.2 mol) of 30% Hydrogen Peroxide to the stirring solution.

Catalyzed Initiation (Critical Step):

Cool the mixture to 15°C.

Add 33 mL (0.2 mol) of 6N NaOH dropwise over 60 minutes.

Control Point: Maintain internal temperature between 15–20°C. Exotherms above 25°C

will promote side reactions (Baeyer-Villiger oxidation).

Reaction Completion: Once addition is complete, allow the mixture to warm to 20–25°C and

stir for 3 hours.

Work-up:

Pour the reaction mixture into 500 mL of deionized water.

Extract with Diethyl Ether (2 x 400 mL).

Wash the combined organic layers with brine (1 x 200 mL).

Dry over anhydrous

, filter, and concentrate under reduced pressure.[1]

Yield Check: Expect ~43–45 g of crude Isophorone Oxide (pale yellow oil).

Phase II: Acid-Catalyzed Rearrangement
Objective: Ring opening and tautomerization to 2-Hydroxyisophorone.

Step-by-Step Methodology:

Acid Hydrolysis: Transfer the crude Isophorone Oxide (from Phase I) into a 500 mL round-

bottom flask.
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Reagent Addition: Add 100 mL of 15% Sulfuric Acid (

).

Thermal Rearrangement:

Fit the flask with a reflux condenser.

Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

Duration: Reflux for 2 hours. The solution will darken slightly as the rearrangement

proceeds.

Cooling & Crystallization:

Cool the mixture to room temperature.

The product, 2-Hydroxyisophorone, often solidifies or oils out upon cooling.

Extract with Ethyl Acetate (3 x 100 mL).

Purification:

Wash extracts with saturated

(to remove residual acid) and brine.

Dry over

and concentrate.

Recrystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) or

petroleum ether to yield white crystalline needles.

Process Workflow & Logic
The following diagram illustrates the operational logic, highlighting critical control points (CCPs)

where the experiment is most likely to fail if parameters are ignored.
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Figure 2: Operational workflow emphasizing the critical temperature control point during

epoxidation.

Quality Control & Characterization
To validate the synthesis, compare your isolated product against these standard

physicochemical properties.

Parameter Expected Value Notes

Physical State White to pale yellow crystals
Darkens upon

oxidation/storage

Melting Point 36–38 °C Sharp mp indicates high purity

Boiling Point 85–90 °C @ 12 mmHg -

Odor
Sweet, herbaceous, "Buchu-

like"

Distinct from the peppermint

smell of Isophorone

IR Spectrum

3420

(OH), 1670

(C=O)

Characteristic enolized

-diketone stretch

Solubility
Soluble in EtOH, Et2O;

Sparingly in -

Troubleshooting Guide:

Low Yield in Phase I: Usually due to temperature spikes (>20°C) causing "haloform-type"

cleavage or polymerization. Ensure efficient cooling.

Product is an Oil, not Solid: 2-Hydroxyisophorone has a low melting point. If it oils out, seed

with a crystal or cool to 0°C. Check purity via TLC (Hexane:EtOAc 3:1); impurities often

depress the melting point.
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Organic Syntheses, Coll. Vol. 4, p. 552 (1963); Vol. 37, p. 58 (1957).Isophorone Oxide.[1] A

standard procedure for the epoxidation of isophorone, serving as the foundational first step

of this protocol.

ChemicalBook.Isophorone Oxide Synthesis and Properties. Provides physical property data

and industrial synthesis context for the intermediate.

ResearchGate (Vidal et al., 2019).Synthesis of 2-hydroxyisophorone (4). Confirms the

structural identity and spectral data (MS/IR) of 2-hydroxyisophorone synthesized via

oxidative routes, distinguishing it from natural extracts.

Catalysis Science & Technology (2019).Selective synthesis of 4-hydroxyisophorone... Cited

here to contrast the 2-hydroxy protocol with 4-hydroxy synthesis methods (which use direct

oxidation/biocatalysis), ensuring the user understands the regioselectivity differences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [Application Note: Precision Synthesis of 2-
Hydroxyisophorone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583961#step-by-step-synthesis-of-2-
hydroxyisophorone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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